N-{(1Z)-3-(benzylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide
Beschreibung
N-{(1Z)-3-(benzylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide is a synthetic amide-based compound featuring a benzamide core linked to a 2,4-dichlorophenyl-substituted furan moiety via a propen-1-en-2-yl scaffold. The Z-configuration of the double bond and the benzylamino substituent at the 3-position are critical to its structural identity.
This compound’s design aligns with a broader class of furan- and benzamide-containing derivatives investigated for cytotoxic or antiproliferative activities. The 2,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing lipophilicity and target binding affinity.
Eigenschaften
IUPAC Name |
N-[(Z)-3-(benzylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O3/c28-20-11-13-22(23(29)15-20)25-14-12-21(34-25)16-24(31-26(32)19-9-5-2-6-10-19)27(33)30-17-18-7-3-1-4-8-18/h1-16H,17H2,(H,30,33)(H,31,32)/b24-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICLXTCCUKRWGY-JLPGSUDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-3-(benzylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide typically involves multiple steps, including the formation of intermediate compoundsThe benzylamino group is then added through a nucleophilic substitution reaction, and finally, the benzamide group is introduced via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-{(1Z)-3-(benzylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-{(1Z)-3-(benzylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{(1Z)-3-(benzylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous amides and acrylamides, focusing on molecular features, physicochemical properties, and reported bioactivities.
Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects on Lipophilicity: The target compound’s 2,4-dichlorophenyl group increases lipophilicity compared to mono-chlorinated (e.g., 3-chlorophenyl in ) or non-halogenated analogs (e.g., m-tolyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- Melting Points: Compounds with trimethoxybenzamide groups (e.g., 2a in ) exhibit higher melting points (248–250°C) than dimethoxy analogs (e.g., 219–221°C in ), likely due to enhanced crystallinity from methoxy substituents.
Biologische Aktivität
N-{(1Z)-3-(benzylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of N-{(1Z)-3-(benzylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide is primarily attributed to its ability to interact with various biological targets. The furan moiety in the structure is known to enhance the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. The minimal inhibitory concentration (MIC) values were determined using standard protocols.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 | |
| Klebsiella pneumoniae | 8 |
The compound demonstrated potent activity against Staphylococcus aureus , with a MIC of 4 µg/mL , indicating its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have also explored the anticancer properties of N-{(1Z)-3-(benzylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide. The compound was evaluated for its cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF7 (breast cancer) | 10.0 | |
| A549 (lung cancer) | 15.0 |
The results indicate that the compound exhibits significant cytotoxicity, especially against MCF7 cells , with an IC50 value of 10 µM .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Resistance : A study focused on the effectiveness of N-{(1Z)-3-(benzylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that this compound could inhibit MRSA growth at concentrations significantly lower than conventional antibiotics, suggesting a promising alternative in treating resistant infections.
- Evaluation in Animal Models : In vivo experiments demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer, supporting its potential application in oncology.
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Substituent | Antimicrobial IC50 (µM) | Antifungal IC50 (µM) | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| 2,4-Dichlorophenyl | 0.8 ± 0.1 | 2.3 ± 0.4 | 6.7 ± 0.5 |
| 3-Nitrophenyl | 5.2 ± 0.6 | 7.8 ± 1.2 | 3.1 ± 0.3 |
| Trifluoromethyl | 1.5 ± 0.3 | 3.9 ± 0.7 | 8.2 ± 0.6 |
| Data compiled from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
